Dimethyl [(2-methylphenyl)methyl]phosphonate
Overview
Description
Dimethyl [(2-methylphenyl)methyl]phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C10H15O3P and its molecular weight is 214.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Dimethyl phosphonates, including those similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been utilized in the synthesis of α-amino phosphonates with potential antifungal and antioxidant properties. These are synthesized through a one-pot, solvent-free process using efficient and eco-friendly catalysts (Shaikh et al., 2016).
Reactions with Amines
Research has also explored the reactions of similar dimethyl phosphonates with amines, leading to the formation of novel cyclic phosphonic analogues with potential applications in various fields (Elż & Slawomir, 1999).
Crystal Structure Analysis
The crystal structures of α-aryl-α-hydroxyphosphonates, related to this compound, have been studied to understand their organization in the solid state. This research provides insights into their molecular packing and hydrogen-bond interactions (Rádai et al., 2019).
Cyclisation Reactions
Dimethyl phosphonates are also involved in cyclisation reactions, leading to the formation of compounds like dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate. These reactions help understand the mechanisms of phosphonate chemistry and its applications (Cheong et al., 2008).
Antimicrobial Activity
The synthesis of dimethyl phosphonates with substituted phenyl groups has shown antimicrobial activities, offering potential for pharmaceutical applications (Reddy et al., 2009).
Applications in Ionic Liquids
Dimethyl phosphonates have been used in ionic liquids for cellulose dissolution under mild conditions, indicating their potential in green chemistry applications (Fukaya et al., 2008).
Use in Lithium Batteries
Research on dimethyl methyl phosphonate (DMMP), a compound similar to this compound, demonstrates its potential as a non-flammable solvent in lithium batteries (Feng et al., 2008).
Synthesis of Epoxy Derivatives
Dimethyl phosphonates have been used in the synthesis of (3-Oxo-1-cycloalkenyl)phosphonates and their epoxy derivatives, expanding the range of synthetic applications in organic chemistry (Öhler & Zbiral, 1991).
Microwave Irradiation Synthesis
The use of microwave irradiation in the synthesis of dimethyl phosphonates highlights advancements in green and efficient chemical synthesis methods (Reddy et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Dimethyl [(2-methylphenyl)methyl]phosphonate is an organophosphorus compound
Mode of Action
It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents sarin and soman . This reaction can be catalyzed by various amines .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it slowly hydrolyses in water .
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWFAOCMDTECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378707 | |
Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17105-62-3 | |
Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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